molecular formula C21H17F4N3O3S B4676085 N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE

N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE

Cat. No.: B4676085
M. Wt: 467.4 g/mol
InChI Key: YRZXHDVRQQLJKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of difluoromethoxy groups, a pyrimidinyl ring, and an acetamide moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-(difluoromethoxy)aniline with acetic anhydride to form N-(4-(difluoromethoxy)phenyl)acetamide . This intermediate is then further reacted with other reagents to introduce the pyrimidinyl and sulfanyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of difluoromethoxy groups with other functional groups .

Scientific Research Applications

N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Difluoromethoxy)phenyl)acetamide
  • N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide
  • 4-Difluoromethoxy-acetanilid

Uniqueness

N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE stands out due to its unique combination of functional groups and structural features. The presence of both difluoromethoxy and pyrimidinyl groups provides distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[4-(difluoromethoxy)-2-methylphenyl]-2-[4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F4N3O3S/c1-12-9-15(31-20(24)25)5-6-16(12)27-18(29)11-32-21-26-8-7-17(28-21)13-3-2-4-14(10-13)30-19(22)23/h2-10,19-20H,11H2,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZXHDVRQQLJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)F)NC(=O)CSC2=NC=CC(=N2)C3=CC(=CC=C3)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.